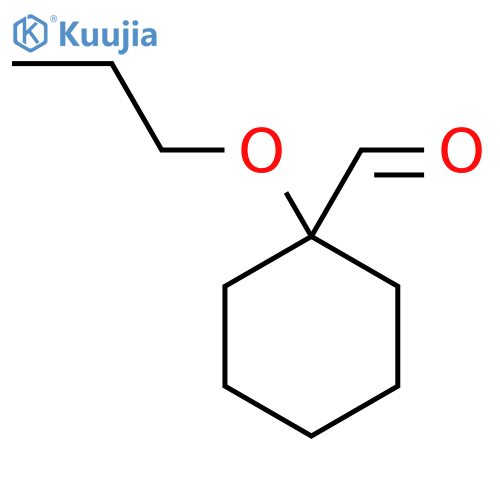Cas no 1996163-75-7 (1-propoxycyclohexane-1-carbaldehyde)

1996163-75-7 structure
商品名:1-propoxycyclohexane-1-carbaldehyde
1-propoxycyclohexane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-propoxycyclohexane-1-carbaldehyde
- 1996163-75-7
- EN300-1143644
-
- インチ: 1S/C10H18O2/c1-2-8-12-10(9-11)6-4-3-5-7-10/h9H,2-8H2,1H3
- InChIKey: KAPBDEPJMAAHBE-UHFFFAOYSA-N
- ほほえんだ: O(CCC)C1(C=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 170.130679813g/mol
- どういたいしつりょう: 170.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26.3Ų
1-propoxycyclohexane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1143644-0.1g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
| Enamine | EN300-1143644-10.0g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1143644-5g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 5g |
$1821.0 | 2023-10-26 | |
| Enamine | EN300-1143644-5.0g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1143644-2.5g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
| Enamine | EN300-1143644-1g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 1g |
$628.0 | 2023-10-26 | |
| Enamine | EN300-1143644-0.5g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
| Enamine | EN300-1143644-1.0g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1143644-0.05g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
| Enamine | EN300-1143644-0.25g |
1-propoxycyclohexane-1-carbaldehyde |
1996163-75-7 | 95% | 0.25g |
$579.0 | 2023-10-26 |
1-propoxycyclohexane-1-carbaldehyde 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
1996163-75-7 (1-propoxycyclohexane-1-carbaldehyde) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
